BenchChemオンラインストアへようこそ!

Epothilone B

Multidrug Resistance P-glycoprotein Epothilone SAR

Epothilone B is the microtubule-stabilizing agent of choice for MDR cancer research. Unlike taxanes, it retains full cytotoxicity in P-gp-overexpressing and β-tubulin-mutant cells (IC50 = 2 nM in CCRF-CEM/VBL100) with 10-fold greater potency than epothilone A. Validated in preclinical SCI models, it outperforms epothilone D in reducing fibrotic scarring and promoting axonal regeneration. With sub-nanomolar antiproliferative potency (IC50 = 0.19–1.9 nM) and high-affinity tubulin binding (Ki = 0.4–0.7 μM), this compound is the essential benchmark for resistance mechanism studies and next-generation microtubule-targeting agent development.

Molecular Formula C27H41NO6S
Molecular Weight 507.7 g/mol
CAS No. 152044-54-7
Cat. No. B1678560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpothilone B
CAS152044-54-7
SynonymsEPO906;  EPO-906;  EPO 906;  EPO 906A;  EPO B;  (-)-Epothilone B;  patupilone.
Molecular FormulaC27H41NO6S
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C
InChIInChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1
InChIKeyQXRSDHAAWVKZLJ-PVYNADRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epothilone B (Patupilone, CAS 152044-54-7) Procurement Guide: Potency and MDR Profile for Preclinical Oncology Research


Epothilone B (Patupilone, EPO906) is a 16-membered macrolide natural product isolated from the myxobacterium Sorangium cellulosum that functions as a microtubule-stabilizing agent [1]. It binds to β-tubulin and promotes microtubule polymerization and stabilization, leading to mitotic arrest and apoptosis in rapidly dividing cells [1]. Unlike taxanes such as paclitaxel, epothilone B retains full cytotoxic activity against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein (P-gp) or harbor β-tubulin mutations [2]. This differential MDR profile, combined with sub-nanomolar to low nanomolar potency across a broad panel of human cancer cell lines, establishes epothilone B as a critical tool compound for investigating resistance mechanisms and as a validated benchmark for next-generation microtubule-targeting agent development [2][3].

Why Epothilone B (Patupilone) Cannot Be Interchanged with Other Epothilones or Taxanes in Critical Assays


Despite a shared mechanism of microtubule stabilization, epothilone analogs and taxanes exhibit profound quantitative differences in potency against MDR cells, tubulin binding affinity, systemic toxicity profiles, and CNS penetration [1]. Substituting epothilone B with epothilone A introduces an approximately 10-fold loss of potency in P-gp-overexpressing models, while substituting with ixabepilone or sagopilone alters the toxicity phenotype and drug disposition [2]. Even among closely related natural epothilones, epothilone D demonstrates inferior in vivo efficacy in spinal cord injury models compared to epothilone B [3]. These differences are not trivial; they directly impact experimental reproducibility, preclinical efficacy readouts, and the validity of structure-activity relationship (SAR) campaigns. The quantitative evidence below establishes precisely where epothilone B differentiates from its closest comparators, enabling informed procurement decisions for specialized research applications.

Epothilone B Quantitative Differentiation: Head-to-Head Performance Against Paclitaxel, Epothilone A, Ixabepilone, and Epothilone D


10-Fold Superior Potency Over Epothilone A in P-Glycoprotein-Expressing Multidrug-Resistant Cells

Epothilone B exhibits approximately 10-fold greater potency than epothilone A against P-glycoprotein-expressing multidrug-resistant (MDR) cells . In the CCRF-CEM/VBL100 MDR cell line, epothilone B demonstrates an IC50 of 2 nM, while epothilone A is substantially less potent in this model system . This differentiation is critical because both compounds share a common core scaffold and tubulin-binding mechanism, yet the C12 methyl group present in epothilone B (absent in epothilone A) confers a significant advantage in overcoming P-gp-mediated efflux [1].

Multidrug Resistance P-glycoprotein Epothilone SAR

Higher Tubulin Binding Affinity Compared to Paclitaxel: Competitive Binding Ki Analysis

Epothilone B competitively inhibits the binding of [3H]paclitaxel to tubulin polymers with an apparent Ki value of 0.7 μM by Hanes analysis and 0.4 μM by Dixon analysis [1]. In the same assay system, paclitaxel itself serves as the competitive ligand, and the Ki values for epothilone B indicate a higher binding affinity for the taxane binding site on β-tubulin than many taxane analogs [1]. This higher affinity correlates with more potent microtubule stabilization and a more rapid onset of microtubule bundle formation in PtK2 cells as assessed by indirect immunofluorescence [1].

Tubulin Polymerization Binding Affinity Microtubule Dynamics

Differential Toxicity Profile: Diarrhea as Dose-Limiting Toxicity Versus Neurotoxicity/Neutropenia in Ixabepilone

In phase I clinical studies, epothilone B (patupilone) exhibits a distinct toxicity profile compared to other epothilones, most notably ixabepilone [1]. The dose-limiting toxicity (DLT) for patupilone is diarrhea, whereas neurotoxicity and neutropenia are the DLTs most commonly encountered with other epothilones, including ixabepilone [1]. This differentiation is striking given the compounds' similar chemical structures and identical mechanism of action, and it is consistent with preclinical data indicating differential tissue distribution and metabolism [1].

Toxicity Profile Dose-Limiting Toxicity Clinical Differentiation

Not a Significant Substrate of P-Glycoprotein or MRP1-5: Systematic Transporter Profiling

A systematic in vitro evaluation of patupilone (epothilone B) against seven multidrug transporters—MDR1-type P-glycoprotein (ABCB1), BCRP (ABCG2), and MRP1-5 (ABCC1-5)—revealed that patupilone is not a significant substrate of any of these transporters, nor does it alter their activity for test substrates [1]. This profile contrasts with taxanes such as paclitaxel and docetaxel, which are known substrates of P-glycoprotein and are subject to efflux-mediated resistance and pharmacokinetic drug-drug interactions [1][2].

Multidrug Transporter Efflux Pump Drug Resistance

Superior In Vivo Efficacy Over Epothilone D in Spinal Cord Injury: Functional and Histological Outcomes

In a moderate contusive spinal cord injury (SCI) rat model, epothilone B demonstrated superior efficacy compared to epothilone D across all outcome measures [1]. Specifically, epothilone B decreased fibrotic scarring, which was associated with retention of fibronectin localized to perivascular cells in sections distal to the lesion [1]. Epothilone B also increased serotonergic fiber regeneration and vesicular glutamate transporter 1 expression caudal to the lesion [1]. Multiparametric behavioral analyses revealed that epothilone B improved hindlimb kinematic profiles in addition to gait parameters, whereas epothilone D was less efficacious [1].

Spinal Cord Injury Axon Regeneration Neuroplasticity

Sub-Nanomolar Potency in Sensitive Cancer Cell Lines: Basal Antiproliferative Activity

Epothilone B exhibits sub-nanomolar to low nanomolar IC50 values across a panel of sensitive human cancer cell lines [1][2]. In the DAOY medulloblastoma cell line, epothilone B displays an IC50 of 0.19 nM; in D425Med, 0.37 nM; in D341, 0.53 nM; and in HCT-116 colon carcinoma cells, 0.8 nM [1][2]. In comparative studies, epothilone B (EC50 1.9 ± 0.5 nM in A549 NSCLC cells) demonstrates greater antiproliferative activity than both epothilone A and paclitaxel in most sensitive human cell lines examined [3].

Antiproliferative Cancer Cell Lines Cytotoxicity

Optimal Research and Preclinical Application Scenarios for Epothilone B (Patupilone) Procurement


Investigating Multidrug Resistance Mechanisms and Screening MDR-Reversal Agents

Epothilone B is the compound of choice for studies involving P-glycoprotein-overexpressing or multidrug-resistant cancer cell lines. Its 10-fold superior potency over epothilone A in MDR cells (IC50 = 2 nM in CCRF-CEM/VBL100) and its lack of significant substrate activity for P-gp, BCRP, and MRP1-5 enable researchers to maintain cytotoxic activity in MDR backgrounds without confounding efflux-mediated resistance [1][2]. This makes epothilone B an ideal positive control for MDR-reversal agent screening and a reliable tool for studying resistance mechanisms that do not involve classical efflux transporters [2].

Preclinical In Vivo Efficacy Studies in Taxane-Resistant Xenograft Models

Epothilone B demonstrates robust in vivo antitumor activity against paclitaxel-resistant tumors, consistent with its higher tubulin binding affinity (Ki = 0.4-0.7 μM) and its activity in cell lines with β-tubulin mutations [1]. Researchers developing next-generation microtubule-targeting agents or investigating taxane resistance mechanisms should procure epothilone B as a benchmark comparator, as it retains efficacy in models where paclitaxel and docetaxel fail due to P-gp overexpression or tubulin mutations [1].

Neuroscience and Regenerative Medicine: Spinal Cord Injury and Axon Regeneration Studies

Epothilone B is the preferred epothilone for preclinical spinal cord injury (SCI) research based on direct head-to-head comparison with epothilone D, showing superior reduction of fibrotic scarring and enhanced serotonergic fiber regeneration in a rat contusion model [1]. For laboratories investigating microtubule stabilization as a strategy to promote axon regeneration and functional recovery after CNS injury, epothilone B provides validated in vivo efficacy and favorable CNS penetration that ixabepilone lacks [1].

Tubulin Polymerization and Microtubule Dynamics Mechanistic Studies

With its well-characterized competitive binding to the paclitaxel site (Ki = 0.4-0.7 μM) and its ability to induce microtubule polymerization at low temperatures and in the absence of GTP, epothilone B serves as a high-affinity probe for in vitro tubulin polymerization assays and microtubule dynamics studies [1]. Its sub-nanomolar antiproliferative potency (IC50 = 0.19-1.9 nM across multiple cancer cell lines) also makes it suitable for studying the downstream consequences of microtubule stabilization, including mitotic arrest, apoptosis induction, and cell cycle perturbations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epothilone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.